Crolibulin

Catalog No.
S548140
CAS No.
1000852-17-4
M.F
C18H17BrN4O3
M. Wt
417.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crolibulin

CAS Number

1000852-17-4

Product Name

Crolibulin

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

EPC2407; EPC 2407; EPC-2407; Crolibulin crinobulin.

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

The exact mass of the compound Crolibulin is 416.0484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Crolibulin (CAS: 1000852-17-4), also known as EPC2407, is a synthetic small-molecule tubulin polymerization inhibitor belonging to the 4-aryl-4H-chromene class. Functioning as a potent vascular disrupting agent (VDA), it binds specifically to the colchicine site on β-tubulin, inducing cell cycle arrest at the G2/M phase and triggering apoptosis in highly proliferative cells[1]. Unlike traditional cytotoxic agents that primarily target tumor epithelium, Crolibulin selectively attacks the immature endothelial cells of established tumor neovasculature, leading to rapid vascular collapse and ischemic necrosis [2]. For procurement professionals and research directors, Crolibulin represents a highly stable, clinically validated VDA benchmark, offering predictable pharmacokinetics and superior handling characteristics compared to first-generation stilbene-derived tubulin inhibitors.

Substituting Crolibulin with generic colchicine-site inhibitors, such as Combretastatin A-4 (CA-4), introduces critical vulnerabilities in formulation stability and experimental reproducibility [1]. CA-4 relies on a cis-stilbene double bond that is highly susceptible to cis-trans isomerization when exposed to light, heat, or metabolic conditions, rapidly converting into an inactive trans-isomer [2]. This instability complicates storage, necessitates strict handling protocols, and leads to unpredictable efficacy drops in vivo. Crolibulin circumvents this structural liability entirely by locking the required pharmacophoric geometry into a rigid 4-aryl-4H-chromene ring system [1]. This structural rigidity prevents isomerization, ensuring that buyers receive a compound with a prolonged shelf-life, consistent batch-to-batch potency, and reliable performance in advanced formulation and combination studies.

Formulation Stability: Elimination of cis-trans Isomerization

The therapeutic utility of first-generation VDAs is heavily limited by structural instability. CA-4 rapidly isomerizes from its active cis-form to an inactive trans-form under standard laboratory and physiological conditions, leading to a dramatic loss of anti-tubulin activity [1]. Crolibulin utilizes a 4-aryl-4H-chromene scaffold that rigidly locks the molecular conformation, resulting in 0% cis-trans isomerization [2]. This absolute conformational stability ensures reliable dosing and simplifies storage and handling protocols during procurement and formulation development.

Evidence DimensionSpontaneous cis-trans isomerization rate
Target Compound Data0% isomerization (rigid chromene core)
Comparator Or BaselineCA-4 (rapid conversion to inactive trans-isomer under light/storage)
Quantified DifferenceComplete elimination of isomerization-based degradation
ConditionsStandard storage, light exposure, and in vivo metabolic conditions

Eliminates the need for complex, light-shielded handling protocols and prevents unpredictable efficacy loss during formulation and assay development.

In Vivo Vascular Disruption and Necrosis Induction

While standard chemotherapeutics (e.g., paclitaxel) inhibit tubulin, they do not efficiently destroy established tumor blood vessels at low doses. Crolibulin demonstrates potent, selective vascular disrupting activity, destroying functional tumor vasculature in vivo at a single dose of 10 mg/kg [1]. This rapid vascular shutdown induces profound ischemic necrosis within the tumor core, differentiating it from purely cytotoxic agents that require prolonged exposure to affect tumor volume.

Evidence DimensionIn vivo functional vasculature destruction
Target Compound DataRapid tumor necrosis at 10 mg/kg single dose
Comparator Or BaselineStandard cytotoxic tubulin stabilizers (e.g., Paclitaxel), which lack acute vascular disruption at equivalent low doses
Quantified DifferenceSelective destruction of established neovasculature vs. general epithelial cytotoxicity
ConditionsIn vivo solid tumor models

Provides researchers and formulators with a specialized tool for targeting the tumor microenvironment's blood supply, rather than just the tumor cells themselves.

Cytotoxicity in Refractory Colon Cancer Models (HT-29)

A major limitation of Combretastatin A-4 is its ineffectiveness against certain multidrug-resistant and specific solid tumor cell lines, such as the HT-29 colon cancer line, where its IC50 often exceeds practical therapeutic limits[1]. In contrast, Crolibulin maintains significant cytotoxic activity against HT-29 cells, demonstrating an IC50 of 0.52 μM . This expanded efficacy profile makes Crolibulin a superior choice for screening programs targeting refractory or CA-4-resistant malignancies.

Evidence DimensionIn vitro cytotoxicity (IC50) against HT-29 cells
Target Compound Data0.52 μM
Comparator Or BaselineCA-4 (notoriously ineffective/highly resistant in HT-29 models)
Quantified DifferenceRestoration of sub-micromolar potency in a CA-4-refractory cell line
ConditionsIn vitro HT-29 human colon cancer cell viability assay

Expands the compound's utility into drug-resistant solid tumor models where older generation VDAs fail to produce viable data.

Clinical-Grade Combination Compatibility and Tolerability

For translational research, a compound's ability to be co-administered with standard-of-care drugs without overlapping dose-limiting toxicities is critical. In Phase I/II clinical trials for solid tumors (including Anaplastic Thyroid Cancer), Crolibulin was successfully combined with Cisplatin. The Maximum Tolerated Dose (MTD) was established at 20 mg/m2 (Days 1-3) for Crolibulin alongside a full 100 mg/m2 dose of Cisplatin[1]. This demonstrates that Crolibulin's toxicity profile is distinct enough from DNA-damaging agents to allow for high-dose combination regimens, unlike many early-stage experimental VDAs.

Evidence DimensionMaximum Tolerated Dose (MTD) in combination with Cisplatin
Target Compound Data20 mg/m2 Crolibulin + 100 mg/m2 Cisplatin
Comparator Or BaselineExperimental VDAs with overlapping toxicities preventing full-dose combinations
Quantified DifferenceAbility to maintain full-dose standard chemotherapy alongside VDA administration
ConditionsPhase I/II clinical trial dose-escalation schema for advanced solid tumors

Proves the compound's processability and safety profile for use in complex, multi-drug in vivo formulations and translational combination studies.

Development of Stable Vascular Disrupting Formulations

Because Crolibulin completely eliminates the cis-trans isomerization liability of stilbene-based VDAs like CA-4, it is the optimal active pharmaceutical ingredient (API) or benchmark compound for developing advanced VDA formulations. It allows formulators to design nanoparticle, liposomal, or targeted delivery systems without the need for extreme light-shielding or rapid degradation mitigation [1].

Preclinical Modeling of Refractory Solid Tumors

Crolibulin's demonstrated sub-micromolar efficacy against CA-4-resistant cell lines (such as HT-29) and its clinical investigation in Anaplastic Thyroid Cancer make it a superior choice for in vivo xenograft studies. Researchers can utilize Crolibulin to model vascular shutdown in aggressive, multidrug-resistant solid tumors where conventional tubulin inhibitors fail[2].

Combination Chemotherapy Synergy Studies

Given its established Maximum Tolerated Dose (MTD) profile in combination with Cisplatin, Crolibulin is highly suited for translational research focusing on synergistic drug combinations. Its distinct mechanism—inducing intratumoral hypoxia via vascular collapse—provides a rational basis for co-administration studies with DNA-damaging agents or hypoxia-activated prodrugs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

416.04840 Da

Monoisotopic Mass

416.04840 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9ENT43KY91

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Pharmacology

Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. Microtubulin inhibitor EPC2407 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. As a vascular disruption agent (VDA), this agent also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis.

Mechanism of Action

The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines.

Other CAS

1000852-17-4

Wikipedia

Crolibulin

Dates

Last modified: 08-15-2023
1: Patil SA, Patil R, Pfeffer LM, Miller DD. Chromenes: potential new chemotherapeutic agents for cancer. Future Med Chem. 2013 Sep;5(14):1647-60. doi: 10.4155/fmc.13.126. Review. PubMed PMID: 24047270.
2: Cai SX, Drewe J, Kemnitzer W. Discovery of 4-aryl-4H-chromenes as potent apoptosis inducers using a cell- and caspase-based Anti-cancer Screening Apoptosis Program (ASAP): SAR studies and the identification of novel vascular disrupting agents. Anticancer Agents Med Chem. 2009 May;9(4):437-56. Review. PubMed PMID: 19442043.
3: Cai SX. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Pat Anticancer Drug Discov. 2007 Jan;2(1):79-101. Review. PubMed PMID: 18221055.

Explore Compound Types